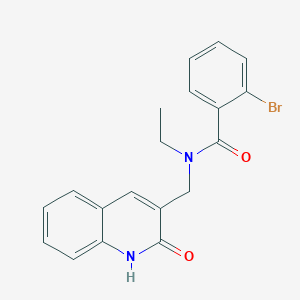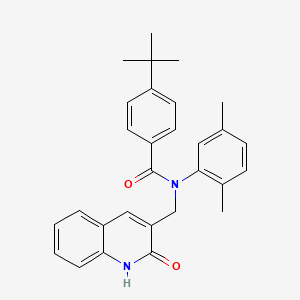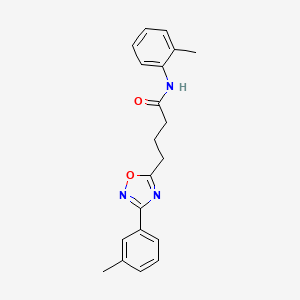
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential as a cancer therapy.
作用機序
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter. This binding prevents the recruitment of transcription factors necessary for RNA polymerase I transcription, leading to a decrease in ribosomal RNA (rRNA) synthesis. This decrease in rRNA synthesis leads to nucleolar stress and activation of the p53 pathway, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
In addition to its selective inhibition of RNA polymerase I transcription, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has also been shown to be relatively selective for cancer cells, making it a potential cancer therapy with fewer side effects than traditional chemotherapy. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. It is also expensive and difficult to synthesize, which may limit its widespread use in research.
将来の方向性
There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide research. One direction is to further explore its potential as a cancer therapy, both as a single agent and in combination with other therapies. Another direction is to study its effects on other diseases, such as viral infections and neurodegenerative diseases. Additionally, the development of more potent and selective RNA polymerase I inhibitors may lead to the discovery of new cancer therapies.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate N-cyclohexyl-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been optimized to yield high purity and yield.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as a cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to cancer cell death, while leaving normal cells relatively unharmed. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been tested in a variety of cancer cell lines and animal models, with promising results. It has also been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-11-22-19(13-17)14-20(25(29)27-22)16-28(21-7-5-4-6-8-21)26(30)18-10-12-23(31-2)24(15-18)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXPGBHOXYXVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)

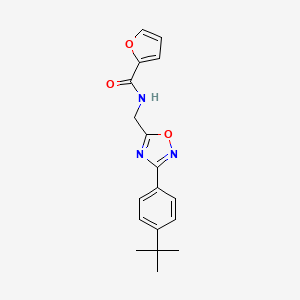
![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)


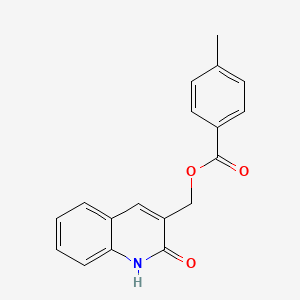
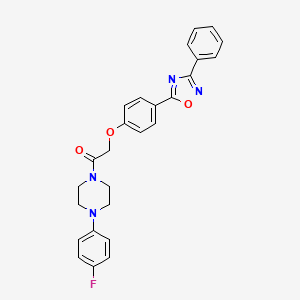
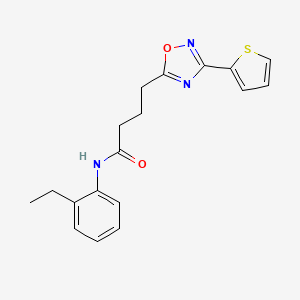
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)
